2,2-Diethyloxetan-3-amine
CAS No.:
Cat. No.: VC15999887
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO |
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Molecular Weight | 129.20 g/mol |
IUPAC Name | 2,2-diethyloxetan-3-amine |
Standard InChI | InChI=1S/C7H15NO/c1-3-7(4-2)6(8)5-9-7/h6H,3-5,8H2,1-2H3 |
Standard InChI Key | CHERZVAWQLSVGE-UHFFFAOYSA-N |
Canonical SMILES | CCC1(C(CO1)N)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,2-Diethyloxetan-3-amine (IUPAC name: 3-amino-2,2-diethyloxetane) consists of a four-membered oxetane ring (C₃H₆O) with two ethyl groups (-CH₂CH₃) bonded to the 2-position carbon and a primary amine (-NH₂) at the 3-position. The molecular formula is C₇H₁₅NO, yielding a molecular weight of 129.20 g/mol. The compound’s strained ring system and substituent arrangement impart unique steric and electronic properties, which influence its reactivity and stability .
Table 1: Computed Molecular Properties
The oxetane ring’s bond angles (~90° for internal angles) create significant ring strain, enhancing its reactivity in ring-opening reactions and nucleophilic substitutions . The diethyl groups introduce steric hindrance, which may modulate interactions in biological systems or catalytic processes.
Spectroscopic Signatures
While experimental spectroscopic data for 2,2-diethyloxetan-3-amine is unavailable, analogous compounds provide reference points:
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NMR: The oxetane ring protons typically resonate between δ 4.0–5.0 ppm (¹H NMR), while the amine protons appear near δ 1.5–2.5 ppm. Quaternary carbons at the 2-position would show ¹³C NMR signals around δ 30–40 ppm .
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IR: Stretching vibrations for the amine group (N-H) appear at ~3300–3500 cm⁻¹, and the oxetane C-O-C asymmetric stretch occurs near 980–1050 cm⁻¹.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for synthesizing 2,2-diethyloxetan-3-amine:
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Functionalization of preformed oxetane rings: Introducing ethyl and amine groups via sequential alkylation and amination.
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Ring-closing approaches: Constructing the oxetane scaffold from acyclic precursors containing the desired substituents.
Asymmetric Synthesis via Hydrazone Lithiation
Building on methodologies for 2-substituted oxetan-3-ones , a plausible route involves:
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Formation of SAMP/RAMP hydrazones: Oxetan-3-one is converted to its hydrazone derivative using chiral auxiliaries (e.g., SAMP [(S)-1-amino-2-methoxymethylpyrrolidine]) to enable enantioselective control.
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Double alkylation: Lithiation with t-BuLi followed by reaction with ethyl bromide introduces two ethyl groups at the 2-position.
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Hydrazone cleavage: Hydrolysis with aqueous oxalic acid yields 2,2-diethyloxetan-3-one.
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Reductive amination: Conversion of the ketone to an amine using ammonia and a reducing agent (e.g., NaBH₃CN).
Table 2: Key Reaction Conditions and Yields (Hypothetical)
This route leverages established enantioselective techniques , though the steric demands of diethyl substitution may necessitate optimized conditions.
Alternative Pathways
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Ring-opening/ring-closing metathesis: Starting from diethyl-substituted epoxides or aziridines, though this approach risks side reactions due to ring strain.
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Nucleophilic substitution: Reacting 3-aminooxetane with ethylating agents (e.g., ethyl iodide), though competing reactions at the amine may occur.
Physicochemical Properties
Solubility and Partitioning
The compound’s estimated XLogP3 of 1.8 suggests moderate lipophilicity, balancing the polar amine and ether groups against the hydrophobic ethyl substituents. It is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly miscible in water.
Thermal Stability
Oxetanes generally exhibit thermal stability up to 150–200°C. The diethyl groups may slightly destabilize the ring due to increased steric strain, potentially lowering the decomposition threshold.
Acid-Base Behavior
The primary amine (pKa ~10–11) can protonate under acidic conditions, enhancing water solubility. This property is critical for pharmaceutical formulations, where pH-dependent bioavailability is a consideration .
Applications in Medicinal Chemistry
Case Study: Analogs in Drug Discovery
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